molecular formula C18H23N3O B7091907 N-[(5-cyanopyridin-3-yl)methyl]-3,3-di(cyclobutyl)propanamide

N-[(5-cyanopyridin-3-yl)methyl]-3,3-di(cyclobutyl)propanamide

Cat. No.: B7091907
M. Wt: 297.4 g/mol
InChI Key: FSFAVHSTCZKYJJ-UHFFFAOYSA-N
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Description

N-[(5-cyanopyridin-3-yl)methyl]-3,3-di(cyclobutyl)propanamide is a synthetic organic compound that features a pyridine ring substituted with a cyano group at the 5-position and a propanamide moiety

Properties

IUPAC Name

N-[(5-cyanopyridin-3-yl)methyl]-3,3-di(cyclobutyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O/c19-9-13-7-14(11-20-10-13)12-21-18(22)8-17(15-3-1-4-15)16-5-2-6-16/h7,10-11,15-17H,1-6,8,12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFAVHSTCZKYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(CC(=O)NCC2=CC(=CN=C2)C#N)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyanopyridin-3-yl)methyl]-3,3-di(cyclobutyl)propanamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyano source such as sodium cyanide or potassium cyanide.

    Attachment of the Propanamide Moiety: The propanamide moiety can be attached through an amide coupling reaction using reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyanopyridin-3-yl)methyl]-3,3-di(cyclobutyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents like DMSO.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[(5-cyanopyridin-3-yl)methyl]-3,3-di(cyclobutyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-cyanopyridin-3-yl)methyl]-3,3-di(cyclobutyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the amide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-cyanopyridin-3-yl)methyl]-3,3-di(cyclobutyl)propanamide is unique due to its specific substitution pattern and the presence of the cyclobutyl groups, which can impart distinct steric and electronic properties compared to other pyridine derivatives.

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